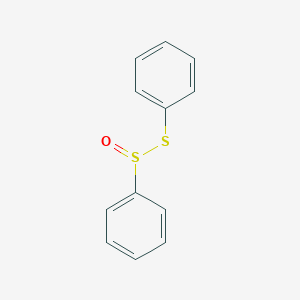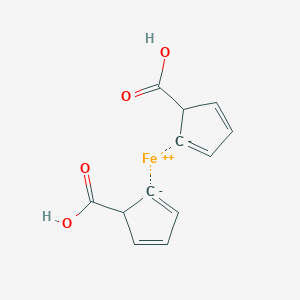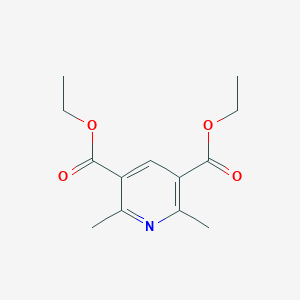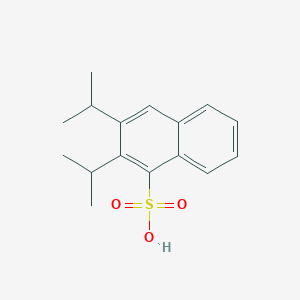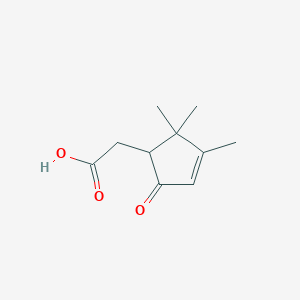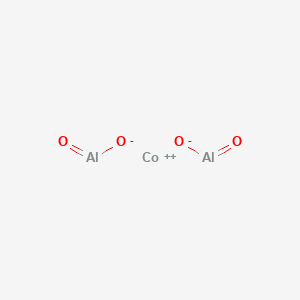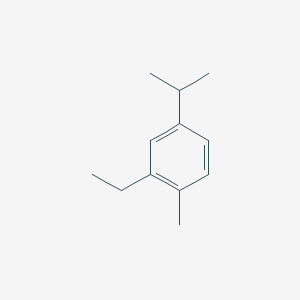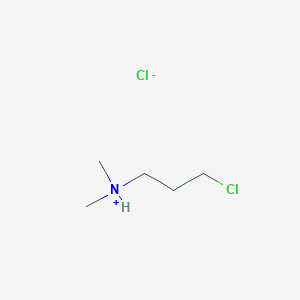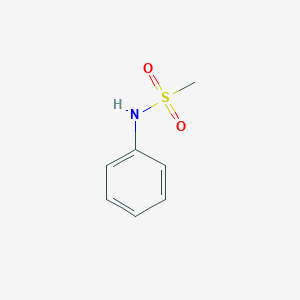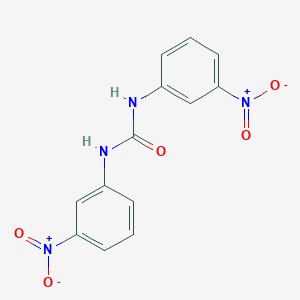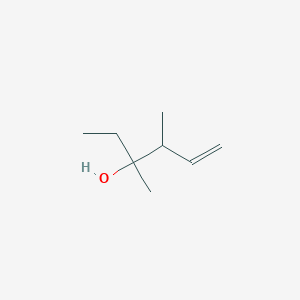
3,4-Dimethyl-5-hexen-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dimethyl-5-hexen-3-ol is a naturally occurring compound that is commonly found in fruits and vegetables such as kiwi, grapes, and tomatoes. It is also known as DMH and has a unique aroma that is often described as green, grassy, and fruity. In recent years, this compound has gained significant attention in the scientific community due to its potential therapeutic properties.
Wirkmechanismus
The mechanism of action of 3,4-Dimethyl-5-hexen-3-ol is not fully understood. However, studies have suggested that it may work by inhibiting the production of reactive oxygen species (ROS) and reducing oxidative stress. It may also work by modulating various signaling pathways in the body.
Biochemische Und Physiologische Effekte
Studies have shown that 3,4-Dimethyl-5-hexen-3-ol has various biochemical and physiological effects. It has been found to reduce inflammation, protect against oxidative stress, and improve insulin sensitivity. It has also been found to have antimicrobial properties, making it a potential treatment for infectious diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3,4-Dimethyl-5-hexen-3-ol in lab experiments is its natural occurrence, making it a safer and more environmentally friendly alternative to synthetic compounds. However, one limitation is its relatively low abundance in natural sources, which can make it difficult to obtain in large quantities.
Zukünftige Richtungen
There are numerous potential future directions for research on 3,4-Dimethyl-5-hexen-3-ol. One area of interest is its potential use in cancer treatment, as studies have suggested that it may have anti-tumor properties. Another area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's disease, as studies have suggested that it may have neuroprotective properties. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Synthesemethoden
The synthesis of 3,4-Dimethyl-5-hexen-3-ol can be achieved through various methods, including enzymatic synthesis, chemical synthesis, and microbial synthesis. One of the most common methods is the chemical synthesis of DMH from citral, which involves the addition of hydrogen gas to the double bond in citral.
Wissenschaftliche Forschungsanwendungen
3,4-Dimethyl-5-hexen-3-ol has been extensively studied for its potential therapeutic properties. Research has shown that this compound possesses antioxidant, anti-inflammatory, and antimicrobial properties. It has also been found to have potential in treating various diseases such as cancer, diabetes, and Alzheimer's disease.
Eigenschaften
CAS-Nummer |
1569-45-5 |
|---|---|
Produktname |
3,4-Dimethyl-5-hexen-3-ol |
Molekularformel |
C8H16O |
Molekulargewicht |
128.21 g/mol |
IUPAC-Name |
3,4-dimethylhex-5-en-3-ol |
InChI |
InChI=1S/C8H16O/c1-5-7(3)8(4,9)6-2/h5,7,9H,1,6H2,2-4H3 |
InChI-Schlüssel |
VQOIEBBAEXCVRV-UHFFFAOYSA-N |
SMILES |
CCC(C)(C(C)C=C)O |
Kanonische SMILES |
CCC(C)(C(C)C=C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



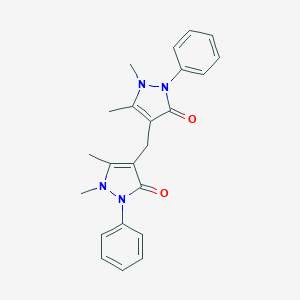

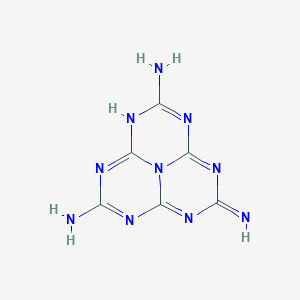
![6,6-Dimethylbicyclo[3.1.1]hept-3-en-2-one](/img/structure/B72627.png)
